molecular formula C12H12BrF3O3 B6293860 tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate CAS No. 2379322-16-2

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

Cat. No. B6293860
CAS RN: 2379322-16-2
M. Wt: 341.12 g/mol
InChI Key: FRVBUGKUVZWXNR-UHFFFAOYSA-N
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Description

“tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C12H12BrF3O3 . It is a derivative of benzoic acid, with a tert-butyl group, a bromo group, and a trifluoromethoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” consists of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. Attached to this ring are a tert-butyl group (a carbon atom bonded to three methyl groups), a bromo group (a bromine atom), and a trifluoromethoxy group (an oxygen atom bonded to a carbon atom, which is in turn bonded to three fluorine atoms) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” include its molecular weight, which is 341.12 g/mol . Other properties such as melting point, boiling point, and density were not available in the search results .

Future Directions

The future directions for research and applications involving “tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate” are not specified in the search results. The potential for future research could be vast, given the wide range of reactions that tert-butyl bromides can participate in . Further studies could explore new synthesis methods, reactions, and applications for this compound.

properties

IUPAC Name

tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVBUGKUVZWXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate

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